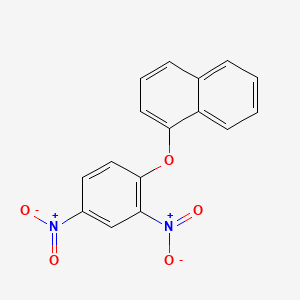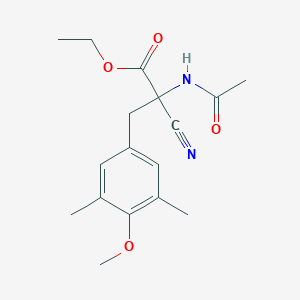
Disodium lauroamphodipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium lauroamphodipropionate is a surfactant commonly used in personal care products such as shampoos, conditioners, and body washes. It is known for its mildness and ability to create foam, making it a popular ingredient in cleansing products . This compound is also used to prevent static electricity buildup and improve the look and feel of hair .
Preparation Methods
Disodium lauroamphodipropionate is synthesized through a series of chemical reactions involving fatty acids and amines. The process typically begins with the reaction of lauric acid with aminoethyl ethanolamine, followed by the addition of methyl acrylate . The resulting product is then neutralized with sodium hydroxide to form the disodium salt . Industrial production methods often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Disodium lauroamphodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Disodium lauroamphodipropionate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions . In biology, it is employed in cell culture media to improve cell growth and viability . In medicine, it is used in formulations for topical applications due to its mildness and low irritation potential . Industrially, it is used in cleaning products, emulsifiers, and dispersants .
Mechanism of Action
The mechanism of action of disodium lauroamphodipropionate involves its ability to reduce surface tension and form micelles. This allows it to trap and remove dirt, oil, and other impurities from surfaces . At the molecular level, it interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the permeability of the compound . This property makes it effective in various cleaning and emulsifying applications .
Comparison with Similar Compounds
Disodium lauroamphodipropionate is similar to other surfactants such as sodium lauriminodipropionate and disodium lauroamphodiacetate . it is unique in its ability to provide mild cleansing without causing irritation, making it suitable for use in personal care products . Sodium lauriminodipropionate and disodium lauroamphodiacetate are also used as surfactants but may not offer the same level of mildness and skin compatibility .
Properties
CAS No. |
69228-49-5 |
|---|---|
Molecular Formula |
C22H40N2Na2O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(dodecanoylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-20(25)23-14-16-24(15-12-21(26)27)17-19-30-18-13-22(28)29;;/h2-19H2,1H3,(H,23,25)(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
HQYLVDYBSIUTBB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN(CCC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



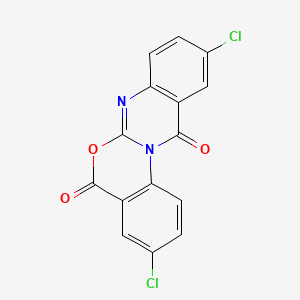

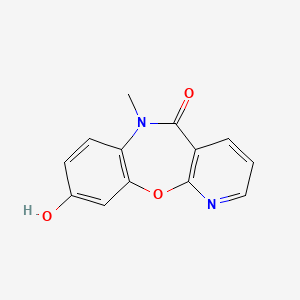
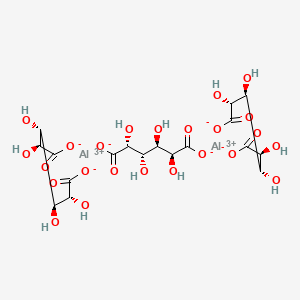
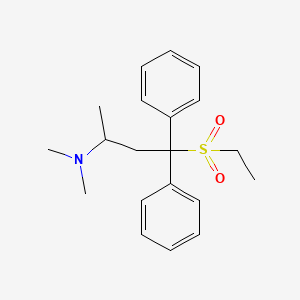
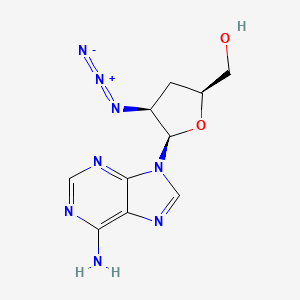


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
